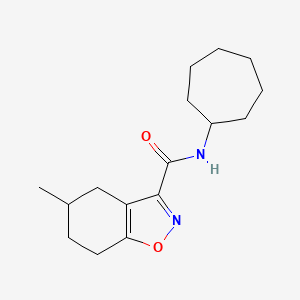![molecular formula C16H22N2O4 B4723199 2,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4723199.png)
2,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide
Vue d'ensemble
Description
DOPB is a benzamide derivative that was first synthesized in the 1980s. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. DOPB has been used in various scientific studies as a research tool due to its ability to interact with specific receptors in the brain and other tissues.
Mécanisme D'action
The exact mechanism of action of DOPB is not fully understood, but it is believed to interact with sigma-1 receptors in the brain and other tissues. Sigma-1 receptors are involved in the regulation of various physiological processes, including pain perception, mood regulation, and memory formation. DOPB has been shown to modulate the activity of sigma-1 receptors, which may contribute to its effects on these processes.
Biochemical and Physiological Effects:
DOPB has been shown to have various biochemical and physiological effects, including the modulation of sigma-1 receptor activity, the inhibition of voltage-gated sodium channels, and the reduction of inflammatory responses. These effects may contribute to its potential therapeutic applications in various diseases, including neuropathic pain, depression, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DOPB has several advantages for lab experiments, including its high purity and stability, its ability to interact with specific receptors, and its potential therapeutic applications. However, there are also some limitations to its use, including its relatively high cost, the need for specialized equipment for synthesis and purification, and the potential for off-target effects.
Orientations Futures
There are several potential future directions for research on DOPB, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its effects on other physiological processes beyond sigma-1 receptor modulation. Additionally, further studies are needed to fully understand the mechanism of action of DOPB and its potential off-target effects.
In conclusion, DOPB is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. It has potential therapeutic applications in various diseases, including neuropathic pain, depression, and neurodegenerative disorders. However, further research is needed to fully understand its mechanism of action and potential off-target effects.
Applications De Recherche Scientifique
DOPB has been used in various scientific studies as a research tool due to its ability to interact with specific receptors in the brain and other tissues. It has been shown to have affinity for sigma-1 receptors, which are involved in the regulation of various physiological processes such as pain perception, mood regulation, and memory formation. DOPB has also been used as a ligand for imaging studies to visualize sigma-1 receptors in vivo.
Propriétés
IUPAC Name |
2,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-21-12-6-7-13(14(11-12)22-2)16(20)17-8-4-10-18-9-3-5-15(18)19/h6-7,11H,3-5,8-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZKMDHMRLGSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCCN2CCCC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B4723124.png)

![2-{[3-(benzylamino)propyl]amino}ethanol dihydrochloride](/img/structure/B4723139.png)
![4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide](/img/structure/B4723156.png)
![N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B4723157.png)
amino]benzamide](/img/structure/B4723159.png)
![2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4723160.png)
![N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4723161.png)
![N-(1-benzyl-1H-benzimidazol-2-yl)-3-[4-(difluoromethoxy)phenyl]acrylamide](/img/structure/B4723164.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B4723166.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B4723169.png)

![N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4723184.png)
![5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4723194.png)